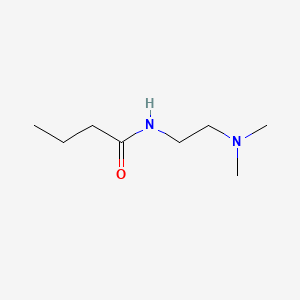
Butanamide, N-(2-(dimethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-(2-(dimethylamino)ethyl)-: is an organic compound with the molecular formula C8H18N2O. It is a derivative of butanamide, where the amide nitrogen is substituted with a 2-(dimethylamino)ethyl group. This compound is known for its applications in various fields, including analytical chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(2-(dimethylamino)ethyl)- typically involves the reaction of butanoyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Análisis De Reacciones Químicas
Types of Reactions: Butanamide, N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted amides or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: In analytical chemistry, Butanamide, N-(2-(dimethylamino)ethyl)- is used as a standard compound for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods. It serves as a reference material for the calibration of analytical instruments .
Biology: In biological research, this compound is used as a reagent for the modification of proteins and peptides. It helps in studying protein-protein interactions and enzyme activities .
Medicine: In the pharmaceutical industry, Butanamide, N-(2-(dimethylamino)ethyl)- is explored for its potential as a drug intermediate. It is used in the synthesis of various pharmacologically active compounds .
Industry: In industrial applications, this compound is used as a precursor for the synthesis of surfactants and emulsifiers. It is also employed in the production of specialty chemicals and polymers .
Mecanismo De Acción
The mechanism of action of Butanamide, N-(2-(dimethylamino)ethyl)- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The compound can modulate enzyme activities and protein-protein interactions by binding to active sites or allosteric sites .
Comparación Con Compuestos Similares
Butanamide: The parent compound, which lacks the dimethylaminoethyl substitution.
N-ethylbutanamide: A similar compound with an ethyl group instead of the dimethylaminoethyl group.
N-methylbutanamide: Another derivative with a methyl group on the amide nitrogen.
Uniqueness: Butanamide, N-(2-(dimethylamino)ethyl)- is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and its reactivity in various chemical reactions. The compound’s ability to participate in hydrogen bonding and electrostatic interactions makes it valuable in scientific research and industrial applications .
Propiedades
Número CAS |
63224-16-8 |
|---|---|
Fórmula molecular |
C8H18N2O |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]butanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-5-8(11)9-6-7-10(2)3/h4-7H2,1-3H3,(H,9,11) |
Clave InChI |
GXQRNXRDAOAFDO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
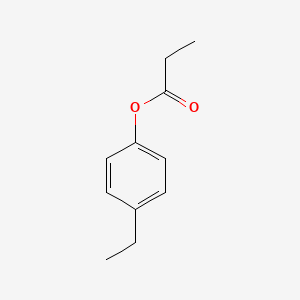
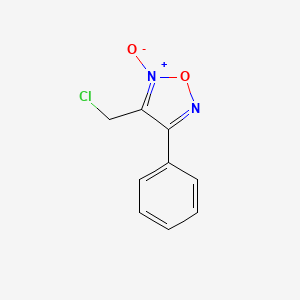

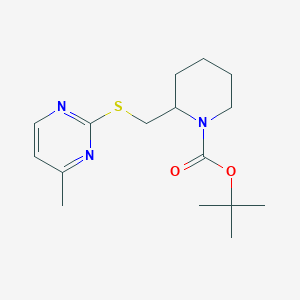
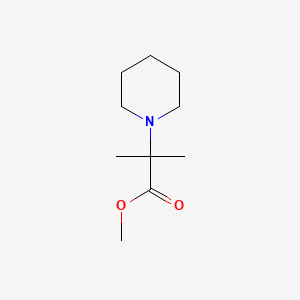
![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
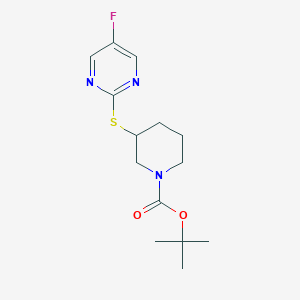
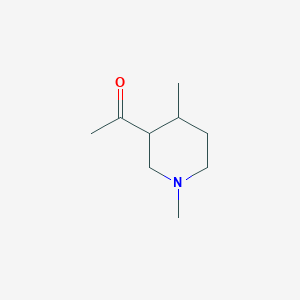
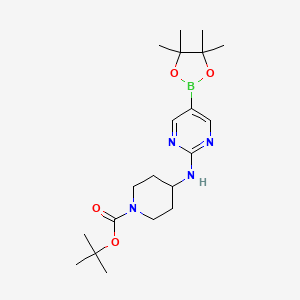
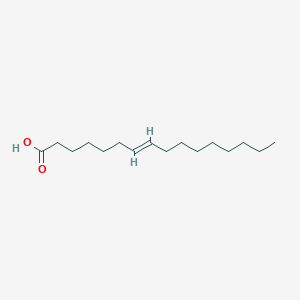
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)
